

Unveiling Dihydrotrichotetronine: A Technical Guide to its Fungal Origins

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Compound of Interest

Compound Name: *Dihydrotrichotetronine*

Cat. No.: *B15596215*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of **Dihydrotrichotetronine**, a sorbicillinoid natural product. Sourced from the depths of the marine environment, this compound has been isolated from a specific strain of the fungus *Penicillium* sp., offering a compelling subject for natural product chemistry and drug discovery. This document details its natural source, presents key quantitative data, outlines experimental protocols for its isolation and characterization, and visualizes relevant biochemical and experimental workflows.

Natural Source and Identification

Dihydrotrichotetronine is a secondary metabolite produced by the marine-derived fungus *Penicillium* sp. SCSIO06871. This fungal strain was isolated from a deep-sea sediment sample, highlighting the largely untapped potential of marine microorganisms as a source of novel bioactive compounds. The CAS number for **Dihydrotrichotetronine** is 199729-13-0.[\[1\]](#)

Quantitative Data

The isolation and characterization of **Dihydrotrichotetronine** from *Penicillium* sp. SCSIO06871 yielded specific quantitative data crucial for its identification and further research. The following table summarizes the key physicochemical and spectroscopic properties of the compound.

Property	Value
Molecular Formula	C ₂₈ H ₃₄ O ₈
Molecular Weight	498.56 g/mol
CAS Number	199729-13-0

Further quantitative data, such as yield from fermentation and specific optical rotation, would be detailed in the primary research article by Pang et al. (2021).

Experimental Protocols

The following sections provide a detailed methodology for the fermentation of *Penicillium* sp. SCSIO06871, followed by the extraction, isolation, and structural elucidation of **Dihydrotrichotetronine**, based on the procedures described in the scientific literature.

Fungal Fermentation and Extraction

The production of **Dihydrotrichotetronine** is achieved through the cultivation of *Penicillium* sp. SCSIO06871.

Fermentation Protocol:

- Inoculation:** A seed culture of *Penicillium* sp. SCSIO06871 is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth) and incubating for a specified period to achieve sufficient mycelial growth.
- Scale-up Fermentation:** The seed culture is then used to inoculate a larger volume of production medium. The composition of this medium is critical for optimal secondary metabolite production and would typically consist of a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.
- Incubation:** The production culture is incubated under controlled conditions of temperature, agitation, and aeration for a period determined by time-course studies to maximize the yield of **Dihydrotrichotetronine**.

- **Harvesting:** After the incubation period, the fungal biomass and the culture broth are separated by filtration or centrifugation.

Extraction Protocol:

- **Solvent Extraction:** The culture broth is extracted with an organic solvent of appropriate polarity, such as ethyl acetate, to partition the secondary metabolites from the aqueous phase.
- **Mycelial Extraction:** The fungal mycelium is also typically extracted with a polar organic solvent, like methanol or acetone, to recover any intracellularly stored compounds.
- **Concentration:** The organic extracts are combined and concentrated under reduced pressure to yield a crude extract containing **Dihydrotrichotetronine** and other metabolites.

Isolation and Purification

The crude extract undergoes a series of chromatographic steps to isolate **Dihydrotrichotetronine**.

Chromatography Protocol:

- **Initial Fractionation:** The crude extract is first subjected to a primary chromatographic separation, such as vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) over a stationary phase like silica gel or a reversed-phase material (e.g., C18). A gradient of solvents with increasing polarity is used to elute fractions of varying composition.
- **Fraction Selection:** The resulting fractions are analyzed by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compound.
- **High-Performance Liquid Chromatography (HPLC):** The enriched fractions are then subjected to preparative or semi-preparative HPLC, often using a reversed-phase column (e.g., C18 or phenyl-hexyl). An isocratic or gradient elution with a suitable solvent system (e.g., methanol-water or acetonitrile-water) is employed to achieve final purification of **Dihydrotrichotetronine**.

Structure Elucidation

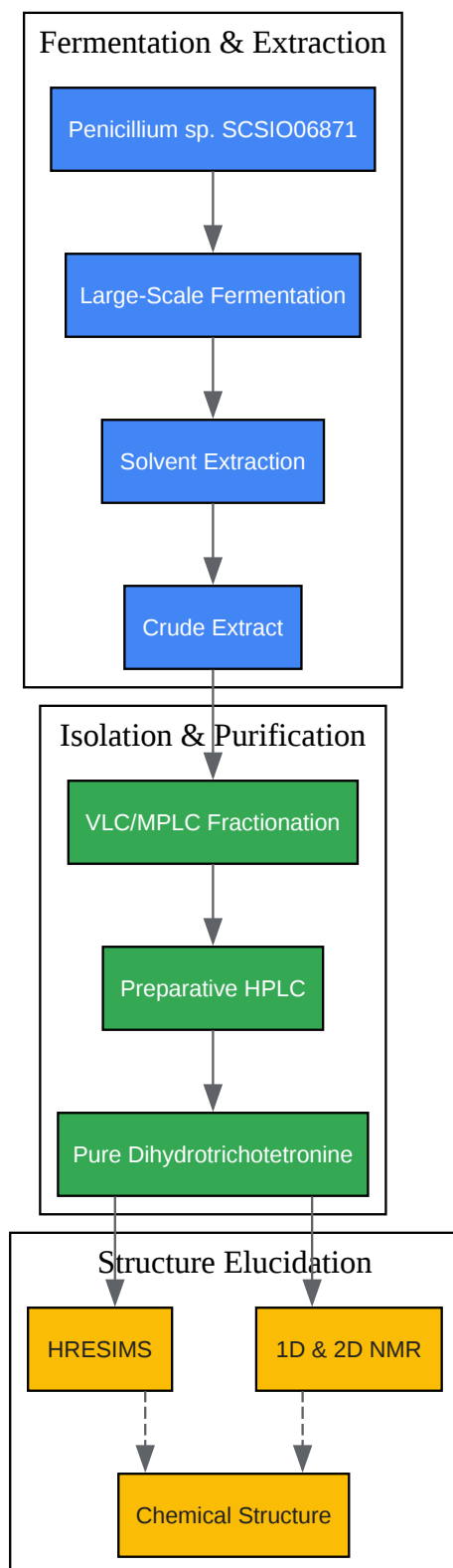
The definitive structure of the isolated **Dihydrotrichotetronine** is determined using a combination of spectroscopic techniques.

Spectroscopic Analysis Protocol:

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and, consequently, the molecular formula of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.
 - ^{13}C NMR: Reveals the number and types of carbon atoms present.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons (COSY), the direct correlation between protons and their attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which allows for the complete assembly of the molecular structure.
- Optical Rotation: The specific rotation is measured to determine the stereochemistry of the molecule.

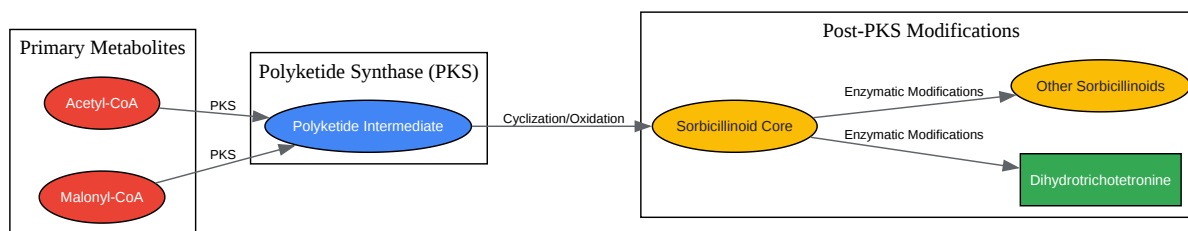
Visualizations

The following diagrams illustrate the experimental workflow for the isolation of **Dihydrotrichotetronine** and a proposed biosynthetic relationship for sorbicillinoids.



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Experimental workflow for **Dihydrotrichotetronine** isolation.



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References

- 1. [file.medchemexpress.com](https://www.medchemexpress.com) [file.medchemexpress.com]
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